2-(hydroxymethyl)prop-2-enenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(hydroxymethyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of propylene with sodium cyanide in the presence of distilled ammonia.
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of propylene. In this process, propylene, ammonia, air, and water are introduced into a reactor containing a catalyst such as phosphorus molybdenum bismuth or antimony iron on a silica gel carrier. The reaction is carried out at temperatures between 400 to 500°C and atmospheric pressure to produce acrylonitrile, which is then further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(hydroxymethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)prop-2-enenitrile involves its reactivity due to the presence of both a hydroxymethyl group and a nitrile group. The hydroxymethyl group can undergo oxidation or substitution reactions, while the nitrile group can undergo reduction or substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: Similar in structure but lacks the hydroxymethyl group.
2-hydroxy-2-methylpropanenitrile: Similar but has a different substitution pattern on the carbon chain.
Uniqueness
2-(hydroxymethyl)prop-2-enenitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which provides it with distinct reactivity and versatility in chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSUIMCEIRRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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